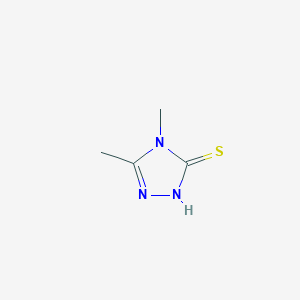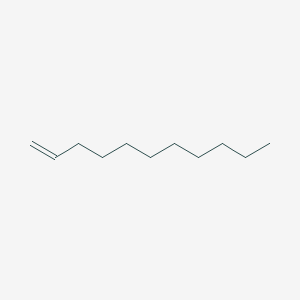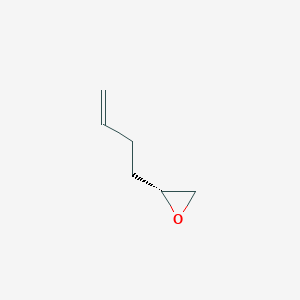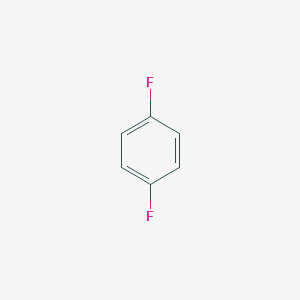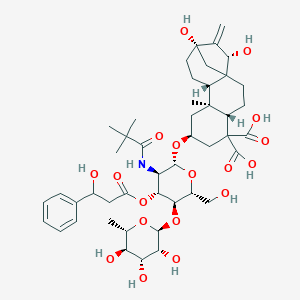
Rhhwe
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rhhwe, also known as Rhodiola rosea, is a perennial plant that grows in cold regions of the world including Asia, Europe, and North America. It has been used for centuries in traditional medicine to treat fatigue, depression, and anxiety. In recent years, scientific research has focused on the potential benefits of Rhodiola rosea in improving physical and mental performance, as well as its potential use in treating various medical conditions.
Wirkmechanismus
The active compounds in Rhhwe rosea are believed to work by regulating the body's stress response system and increasing levels of neurotransmitters such as serotonin and dopamine. This may help to improve mood, reduce stress and anxiety, and enhance cognitive function.
Biochemische Und Physiologische Effekte
Studies have shown that Rhhwe rosea may have a number of biochemical and physiological effects on the body. It has been shown to increase levels of ATP, the body's primary energy source, and to improve oxygen uptake and utilization. It may also help to regulate blood sugar levels and improve immune function.
Vorteile Und Einschränkungen Für Laborexperimente
Rhhwe rosea has a number of advantages for use in lab experiments. It is relatively easy to extract and purify, and its active compounds are well-characterized. However, there are also some limitations to its use. For example, the plant is sensitive to environmental factors such as temperature and light, which can affect the levels of active compounds in the extract.
Zukünftige Richtungen
There are a number of potential future directions for research on Rhhwe rosea. One area of interest is its potential use in treating medical conditions such as depression, anxiety, and cognitive decline. Another area of research is its potential use in enhancing physical and mental performance in athletes and military personnel. Additionally, there is interest in exploring the potential use of Rhhwe rosea in combination with other natural compounds or pharmaceuticals to enhance its effects.
Synthesemethoden
Rhhwe rosea is typically extracted from the roots of the plant using a solvent extraction method. The extract is then purified and standardized to ensure consistent levels of active compounds, such as rosavin, salidroside, and tyrosol.
Wissenschaftliche Forschungsanwendungen
Rhhwe rosea has been studied extensively for its potential health benefits. Research has shown that it may improve physical and mental performance, reduce stress and fatigue, and enhance mood. It has also been studied for its potential use in treating medical conditions such as depression, anxiety, and cognitive decline.
Eigenschaften
CAS-Nummer |
131862-38-9 |
|---|---|
Produktname |
Rhhwe |
Molekularformel |
C46H65NO18 |
Molekulargewicht |
920 g/mol |
IUPAC-Name |
(4S,7S,9S,10S,13S,15R)-7-[(2R,3R,4R,5S,6R)-3-(2,2-dimethylpropanoylamino)-6-(hydroxymethyl)-4-(3-hydroxy-3-phenylpropanoyl)oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-13,15-dihydroxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5,5-dicarboxylic acid |
InChI |
InChI=1S/C46H65NO18/c1-21-36(54)44-14-12-28-43(6,27(44)13-15-45(21,60)20-44)17-24(18-46(28,40(56)57)41(58)59)62-37-30(47-39(55)42(3,4)5)35(64-29(50)16-25(49)23-10-8-7-9-11-23)34(26(19-48)63-37)65-38-33(53)32(52)31(51)22(2)61-38/h7-11,22,24-28,30-38,48-49,51-54,60H,1,12-20H2,2-6H3,(H,47,55)(H,56,57)(H,58,59)/t22-,24-,25?,26+,27-,28-,30+,31-,32+,33+,34+,35+,36-,37+,38-,43-,44?,45-/m0/s1 |
InChI-Schlüssel |
HSOPLEIUXGFKIB-KJAVYXPRSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2OC(=O)CC(C3=CC=CC=C3)O)NC(=O)C(C)(C)C)O[C@H]4C[C@]5([C@@H]6CC[C@@]7(CC6(CC[C@@H]5C(C4)(C(=O)O)C(=O)O)[C@H](C7=C)O)O)C)CO)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)CC(C3=CC=CC=C3)O)NC(=O)C(C)(C)C)OC4CC5(C6CCC7(CC6(CCC5C(C4)(C(=O)O)C(=O)O)C(C7=C)O)O)C)CO)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)CC(C3=CC=CC=C3)O)NC(=O)C(C)(C)C)OC4CC5(C6CCC7(CC6(CCC5C(C4)(C(=O)O)C(=O)O)C(C7=C)O)O)C)CO)O)O)O |
Synonyme |
O-rhamnosyl--(1''-4')-14'-hydroxywedeloside |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



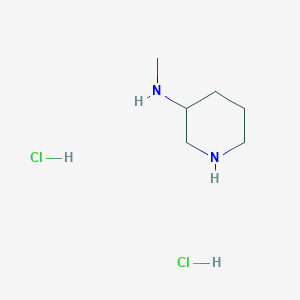
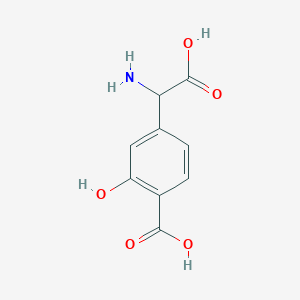
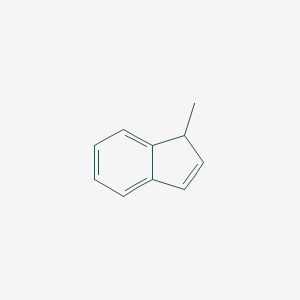
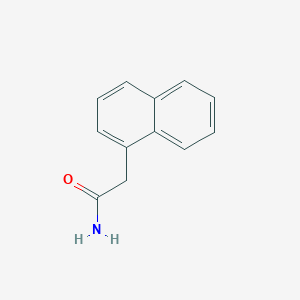
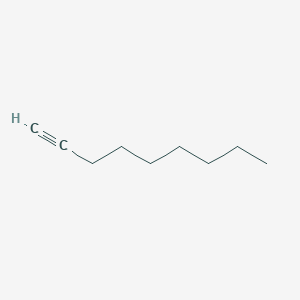
![4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B165148.png)
![(17R)-17-Acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B165149.png)
